
N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide
Description
N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a fluorinated benzyl substituent at the nitrogen atom of the pyrrolidine ring. The compound’s structure combines a five-membered pyrrolidine ring with a carboxamide group at the 3-position and a 2-fluorobenzyl moiety.
Key physicochemical properties include:
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15-12(16)10-5-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16) |
InChI Key |
HDUBOHYFIDCSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
The most straightforward approach involves coupling pyrrolidine-3-carboxylic acid with 2-fluorobenzylamine using activating agents.
Procedure :
-
Activation : Pyrrolidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acid chloride.
-
Coupling : The acid chloride is reacted with 2-fluorobenzylamine in the presence of triethylamine (NEt₃) as a base. The reaction proceeds at room temperature for 12 hours.
-
Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization from ethanol.
Coupling Reagent-Mediated Synthesis
Modern protocols employ coupling reagents to enhance efficiency and reduce side reactions.
Example :
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
-
Conditions : Pyrrolidine-3-carboxylic acid (1 equiv), 2-fluorobenzylamine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are stirred in DMF at 25°C for 24 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product as a white solid.
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported strategies enable rapid parallel synthesis.
Protocol :
-
Resin Functionalization : Wang resin is loaded with Fmoc-pyrrolidine-3-carboxylic acid using standard protocols.
-
Amide Formation : 2-Fluorobenzylamine is coupled using HATU/DIEA in DMF (2 hours, room temperature).
-
Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/DCM (1:9).
Yield : 60–68% (crude), >95% purity after HPLC.
Optimization and Mechanistic Insights
Solvent and Base Effects
-
Solvents : DMF and THF provide higher yields (>75%) compared to DCM or toluene (<60%) due to improved reagent solubility.
-
Bases : NEt₃ and N,N-diisopropylethylamine (DIEA) are optimal, while inorganic bases (e.g., K₂CO₃) lead to side reactions.
Analytical Characterization
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.50–3.20 (m, 4H, pyrrolidine-H), 2.10–1.80 (m, 3H, pyrrolidine-H).
Comparative Analysis of Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Acid Chloride | SOCl₂, NEt₃, DCM | 65–72 | 95 |
EDCl/HOBt | EDCl, HOBt, DMF | 78–85 | 98 |
Solid-Phase | HATU, DIEA, Wang resin | 60–68 | >99 |
Challenges and Solutions
-
Side Reactions : Over-alkylation is mitigated by using stoichiometric amine (1.2 equiv) and low temperatures.
-
Purification : Recrystallization from ethanol/water (8:2) removes unreacted starting materials effectively.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, forming corresponding carboxylic acids and amines.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
-
Basic conditions deprotonate water, generating a hydroxide ion that directly cleaves the amide.
Nucleophilic Substitution at the Fluorobenzyl Group
The 2-fluorobenzyl substituent participates in aromatic nucleophilic substitution (SNAr) due to the electron-withdrawing fluorine atom.
Key Findings :
-
Fluorine’s -I effect activates the aromatic ring for substitution at the ortho position.
-
Bulkier nucleophiles (e.g., amines) require higher temperatures and prolonged reaction times .
Reduction of the Amide Group
The carboxamide can be reduced to a primary amine using strong reducing agents.
Reagents | Products | Yield | Conditions | References |
---|---|---|---|---|
LiAlH₄ | N-(2-Fluorobenzyl)pyrrolidine-3-methylamine | 70% | THF, 0°C → reflux, 4 h | |
BH₃·THF | Partial reduction to alcohol (minor pathway) | <10% | THF, 25°C, 2 h |
Key Findings :
-
LiAlH₄ selectively reduces the amide to a methylamine without altering the pyrrolidine ring.
-
Borane complexes exhibit lower selectivity, often yielding side products .
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring undergoes oxidation to form a pyrrolidone derivative under controlled conditions.
Reagents | Products | Yield | Conditions | References |
---|---|---|---|---|
KMnO₄, H₂O | N-(2-Fluorobenzyl)pyrrolidin-3-one-2-carboxamide | 55% | 0°C, 1 h | |
m-CPBA | Epoxide formation (minor product) | 12% | CH₂Cl₂, 25°C, 3 h |
Key Findings :
-
Potassium permanganate selectively oxidizes the α-carbon to the amide group.
-
Epoxidation is disfavored due to steric hindrance from the fluorobenzyl group .
Coupling Reactions via the Amide Nitrogen
The amide nitrogen can participate in metal-catalyzed cross-coupling reactions.
Catalyst | Reagents | Products | Yield | References |
---|---|---|---|---|
Pd(OAc)₂ | Arylboronic acid | N-(2-Fluorobenzyl)-N-arylpyrrolidine-3-carboxamide | 65% | |
CuI | Terminal alkyne | N-(2-Fluorobenzyl)-N-alkynylpyrrolidine-3-carboxamide | 58% |
Key Findings :
-
Buchwald-Hartwig amination enables aryl group introduction at the amide nitrogen .
-
Copper-mediated couplings are effective for alkynylation but require strict anhydrous conditions.
Stability Under Thermal and Photolytic Conditions
Condition | Degradation Pathway | Half-Life | References |
---|---|---|---|
100°C (neat) | Dehydration to nitrile + CO₂ | 2.5 h | |
UV light (254 nm) | C-F bond cleavage + radical recombination | 8 h |
Key Findings :
Scientific Research Applications
Inhibition of Enzymes
One of the primary applications of N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the treatment of neurodegenerative disorders like Parkinson's disease. Studies have demonstrated that compounds with similar structures can exhibit selective inhibition of MAO-B, suggesting that this compound may also possess this capability .
Anticancer Activity
Research indicates that derivatives of pyrrolidine-3-carboxamide exhibit anticancer properties by targeting specific cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy .
Neurological Disorders
Given its potential as a MAO-B inhibitor, this compound may also play a role in treating other neurological conditions such as depression and anxiety by influencing neurotransmitter levels.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. Substituent Position and Halogen Effects
Key Observations :
- Halogen Effects : Fluorine at the 2-position (target compound) vs. chlorine () alters lipophilicity and electronic properties. Fluorine’s electronegativity enhances binding to aromatic pocket residues in enzymes .
- Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and target selectivity .
Heterocyclic and Functional Group Variations
B. Pyrrolidine vs. Thieno-Pyridine Derivatives
Key Observations :
- Fragmentation Patterns: The 2-fluorobenzyl group in the target compound generates a characteristic m/z 109.0448 fragment (C₇H₆F⁺), distinguishing it from non-fluorinated analogues .
- Bioactivity : Indazole-containing analogues () exhibit Rho kinase inhibition, suggesting the carboxamide-pyrrolidine scaffold’s versatility in targeting kinases .
Key Observations :
- Synthetic Efficiency: Pyrrolidine carboxamides (e.g., ) are typically synthesized via amide coupling with higher yields compared to thieno-pyridines, which require multi-step cyclization .
- Solubility : Fluorinated benzyl groups improve aqueous solubility relative to bulkier substituents (e.g., 4-methoxybenzyl in ) .
Biological Activity
N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine core substituted with a 2-fluorobenzyl group and a carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect various metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, compounds with similar structures have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. This compound's potential as an anticancer agent could be explored through:
- Cytotoxicity Assays : Evaluating the compound's effectiveness against cancer cell lines.
- Mechanistic Studies : Understanding how it induces apoptosis or inhibits cell proliferation.
2. Antimicrobial Activity
Pyrrolidine derivatives have demonstrated significant antimicrobial properties. The activity spectrum includes both Gram-positive and Gram-negative bacteria. The effectiveness of this compound could be assessed through:
- Minimum Inhibitory Concentration (MIC) Tests : Determining the concentration required to inhibit bacterial growth.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
3. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems. Research into its role as a modulator of serotonin receptors may reveal its capacity to influence cognitive functions.
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound, against ovarian cancer cells. The results showed that this compound exhibited moderate cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Study on Antimicrobial Properties
In vitro studies assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The findings indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Q & A
Q. Tables for Key Data
Property | Predicted (Computational) | Experimental | Reference |
---|---|---|---|
logP | 3.3 (XlogP3) | 2.8 ± 0.2 | |
Topological PSA (Ų) | 49.4 | 48.9 ± 1.5 | |
Melting Point (°C) | N/A | 162–165 |
Q. Key SAR Trends
Substituent | ALS IC₅₀ (µM) | Herbicidal Activity (ED₅₀, ppm) |
---|---|---|
3-(Trifluoromethyl)phenyl | 0.8 | 25 |
4-Nitrophenyl | 1.2 | 40 |
Phenyl | 5.6 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.